molecular formula C14H16Cl2N2S B2892906 4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine CAS No. 852388-93-3

4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine

Cat. No.: B2892906
CAS No.: 852388-93-3
M. Wt: 315.26
InChI Key: JJIXEMSYNYPVRL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 2,4-dichlorophenyl group and a pentylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

    Substitution with 2,4-Dichlorophenyl Group: The thiazole ring is then subjected to a substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Pentylamine Side Chain: The final step involves the nucleophilic substitution of the thiazole derivative with pentylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and dichlorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide

Uniqueness

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with a dichlorophenyl group and a pentylamine side chain. This structure imparts distinct electronic and steric properties, making it suitable for applications that require precise molecular interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2S/c1-2-3-4-7-17-14-18-13(9-19-14)11-6-5-10(15)8-12(11)16/h5-6,8-9H,2-4,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXEMSYNYPVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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